3-(Benzyloxy)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-phenylmethoxypyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-11-10(6-7-12-11)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
InChI Key |
GOLSNGZZFJTKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3 Benzyloxy Pyrrolidin 2 One and Its Stereoisomers
De Novo Construction of the Pyrrolidin-2-one Ring System
The formation of the core pyrrolidin-2-one structure is a critical first step in the synthesis of 3-(benzyloxy)pyrrolidin-2-one (B6269269). Chemists have developed several powerful strategies to build this heterocyclic scaffold.
Cyclization Approaches for Pyrrolidinone Formation
Intramolecular cyclization is a common and effective method for constructing the pyrrolidin-2-one ring. These reactions typically involve a linear precursor that contains both a nucleophilic group (often an amine) and an electrophilic group (such as an ester or carboxylic acid), which react with each other to form the cyclic lactam.
One prominent example involves the reductive cyclization of γ-nitro esters. For instance, the reaction of ethyl 4-nitro-3-(phenylthio)butanoate with a reducing agent like Raney nickel under a hydrogen atmosphere leads to the formation of 4-(phenylthio)pyrrolidin-2-one. This transformation proceeds through the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the ester moiety.
Another versatile approach is the cyclization of γ-amino acids. These precursors can be readily prepared through various synthetic routes. For example, a Michael addition of a nitromethane (B149229) anion to an α,β-unsaturated ester can furnish a γ-nitro ester, which can then be reduced and cyclized. The specific substituents on the starting materials can be varied to produce a wide array of substituted pyrrolidin-2-ones.
The use of unsaturated precursors is also a powerful strategy. For instance, the intramolecular cyclization of N-allyl-α-chloroacetamides, catalyzed by a ruthenium complex, can yield 3-methylenepyrrolidin-2-ones. While this specific example does not directly produce the 3-benzyloxy derivative, the resulting exocyclic double bond provides a handle for further functionalization, including the potential introduction of a benzyloxy group via addition reactions.
Multicomponent reactions (MCRs), particularly the Ugi reaction, offer an efficient pathway to highly substituted pyrrolidin-2-ones. The classical Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To generate the pyrrolidin-2-one scaffold, a bifunctional starting material is typically employed.
For instance, the use of levulinic acid (4-oxopentanoic acid) as the acidic and ketonic component in a Ugi-type reaction can directly lead to the formation of a lactam. The reaction of levulinic acid with an amine, an aldehyde, and an isocyanide results in the formation of a complex adduct that can subsequently cyclize to form a five-membered lactam.
Another variation involves the use of β- or γ-amino acids as the amine component. This strategy, known as the Ugi four-center three-component reaction (U-4C-3CR), can also produce pyrrolidin-2-one derivatives. The choice of the other components allows for the introduction of various substituents on the lactam ring.
The Passerini reaction, a three-component reaction involving an isocyanide, an aldehyde or ketone, and a carboxylic acid, can also be adapted for the synthesis of pyrrolidin-2-ones. For example, a Passerini reaction followed by an intramolecular aminolysis can construct the desired heterocyclic ring.
Strategies for Introducing the 3-Benzyloxy Moiety
Once the pyrrolidin-2-one ring system is in place, or concurrently with its formation, the 3-benzyloxy group must be introduced.
A common method for this transformation is the Williamson ether synthesis. This involves the deprotonation of a 3-hydroxypyrrolidin-2-one precursor with a suitable base, such as sodium hydride, to form an alkoxide. This alkoxide is then treated with benzyl (B1604629) bromide or a similar benzylating agent to form the desired 3-benzyloxy ether linkage. The 3-hydroxy-pyrrolidin-2-one precursor can be synthesized through various routes, including the reduction of a 3-keto-pyrrolidin-2-one or the cyclization of a precursor already containing a hydroxyl group at the appropriate position.
Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of this compound can have a profound impact on its biological activity and its utility as a chiral building block.
Chiral Pool Approaches Utilizing Natural Precursors
The chiral pool approach is a powerful strategy for enantioselective synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. Several natural precursors have been successfully employed for the synthesis of chiral this compound.
(S)-Pyroglutamic acid is a versatile and widely used chiral building block derived from L-glutamic acid. Its inherent chirality and lactam structure make it an excellent starting material for the synthesis of substituted pyrrolidin-2-ones. The synthesis of (R)-3-(benzyloxy)pyrrolidin-2-one from (S)-pyroglutamic acid typically involves the introduction of a hydroxyl group at the 3-position, followed by benzylation. This can be achieved through various methods, such as α-bromination followed by nucleophilic substitution with a hydroxide (B78521) source, and subsequent protection of the resulting alcohol as a benzyl ether. The stereochemistry at the 3-position is often controlled by the reaction conditions and the choice of reagents.
D-Malic acid is another valuable chiral precursor. Its synthesis into this compound involves a series of transformations to construct the pyrrolidin-2-one ring while retaining the stereochemical integrity of the starting material. A typical sequence might involve the conversion of D-malic acid into a suitable amino alcohol derivative, which can then be cyclized to form the lactam ring. The benzyloxy group can be introduced either before or after the cyclization step.
Tartaric acid, with its C2 symmetry and multiple stereocenters, provides a highly functionalized and stereochemically defined starting point. Tartarimide derivatives, readily prepared from tartaric acid, can be converted into chiral 3-hydroxypyrrolidin-2-ones. For example, the reduction of a tartarimide derivative can yield a diol, which can then be selectively protected and further manipulated to form the desired this compound. The inherent symmetry of tartaric acid can be exploited to access both enantiomers of the target compound.
Asymmetric Catalysis in Pyrrolidinone Synthesis (e.g., Organocatalysis, Lewis Base Catalysis, Photoredox Catalysis)
The synthesis of enantioenriched pyrrolidinones, including this compound, has been significantly advanced through various asymmetric catalytic strategies. These methods avoid the use of stoichiometric chiral reagents by employing small amounts of chiral catalysts to generate stereocenters with high fidelity.
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions and induce asymmetry. mt.commdpi.com For pyrrolidinone synthesis, chiral organocatalysts like proline derivatives or Cinchona alkaloids can activate substrates through the formation of transient iminium or enamine intermediates. mdpi.comnih.gov For instance, BINOL-derived phosphoric acids have been shown to catalyze reactions involving imine substrates, which are precursors to various nitrogen-containing heterocycles. sigmaaldrich.com While direct organocatalytic synthesis of this compound is specific, the principles are broadly applied. For example, new pyrrolidine-based organocatalysts have been synthesized and found effective in the Michael addition of aldehydes to nitroolefins, a key step in forming substituted pyrrolidine (B122466) rings. beilstein-journals.org
Lewis base catalysis is another cornerstone of asymmetric synthesis. sci-hub.se Chiral Lewis bases, such as isothioureas, can activate substrates like α,β-unsaturated esters or anhydrides. A recently developed protocol combines photoredox catalysis with chiral isothiourea Lewis base catalysis to achieve the asymmetric conjugate addition of α-amino radicals to α,β-unsaturated acyl ammonium (B1175870) intermediates. nih.govresearchgate.net This dual catalytic system generates enantioenriched pyrrolidinones through a radical pathway initiated by the photoredox activation of N-arylglycines. nih.govresearchgate.net Computational studies suggest that stereocontrol originates from the catalyst's structure, where an arene moiety shields one face of the reactive intermediate, and an intramolecular oxygen–sulfur interaction locks the molecule in a specific conformation. thieme-connect.com
Photoredox catalysis uses visible light to initiate synthetically useful transformations via single-electron transfer (SET) pathways. rsc.orgd-nb.info This strategy has been merged with other catalysis modes to achieve challenging asymmetric syntheses. For example, the combination of photoredox and Lewis acid catalysis enables the formal [3+2] cycloaddition of aryl cyclopropyl (B3062369) ketones with various partners to build pyrrolidine rings. researchgate.netnih.gov In a powerful dual-catalyst system, a chiral Lewis base and a photoredox catalyst can work in concert. nih.govthieme-connect.com This approach has been successfully applied to the synthesis of chiral pyrrolidinones, where a photoredox catalyst generates a radical species that is then intercepted stereoselectively by an intermediate formed and controlled by the chiral Lewis base catalyst. nih.govresearchgate.net
Table 1: Examples of Asymmetric Catalysis in Pyrrolidinone Synthesis
| Catalysis Type | Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Dual Lewis Base & Photoredox | Chiral Isothiourea / Photoredox Catalyst (e.g., Rose Bengal) | N-arylglycines, α,β-unsaturated anhydrides/esters | Enantioenriched Pyrrolidinones | Asymmetric radical conjugate addition; proceeds via α-amino radicals and acyl ammonium intermediates. | nih.gov, thieme-connect.com, researchgate.net |
| Photoredox & Lewis Acid | Ir(ppy)₂(dtbbpy)PF₆ / Sc(OTf)₃ | Aryl cyclopropyl ketones, Alkenes/Imines | Densely substituted Pyrrolidines | Enables [3+2] cycloadditions with a broad range of coupling partners. | researchgate.net, nih.gov |
| Organocatalysis | Pyrrolidine-based catalysts | Aldehydes, Nitroolefins | Substituted Pyrrolidines | Effective for Michael additions to form functionalized pyrrolidine rings with high enantioselectivity. | beilstein-journals.org |
Diastereoselective Control in Forming this compound
Achieving diastereoselective control is critical when multiple stereocenters are present in the target molecule. For this compound and its derivatives, which can contain stereocenters at positions C3, C4, and C5, several strategies are employed to control the relative stereochemistry.
In substrate-controlled synthesis, the inherent chirality of the starting material directs the formation of new stereocenters. mdpi.com This strategy is effective when the substrate adopts a preferred conformation that exposes one face to the incoming reagent. A highly diastereoselective synthesis of an all-trans-3,4-dibenzyloxy-5-benzyloxymethyl-2-pyrrolidinone was achieved via the benzyloxymethylation of O,O'-dibenzyltartarimide. researchgate.net The stereochemical outcome is dictated by the existing stereocenters in the tartarimide precursor. Similarly, the intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides using a copper promoter leads to 2,5-cis-pyrrolidines with high diastereomeric ratios (dr >20:1), showcasing how a substituent on the substrate backbone can control the cyclization geometry. nih.gov In some 1,3-dipolar cycloaddition reactions, the steric properties of the substrates can even be used to switch the regioselectivity of the reaction. researchgate.net
A chiral auxiliary is a temporary chiral group attached to the substrate to guide a stereoselective reaction, after which it is removed. researchgate.net This is a robust and widely used method for asymmetric synthesis. sfu.ca For example, N-acyl derivatives of chiral oxazolidinones or thiazolidinones are frequently used in aldol (B89426) reactions to create new stereocenters with predictable relative and absolute stereochemistry. scielo.org.mx Boron-mediated aldol reactions of a benzyloxyacetyl lactam derived from a chiral auxiliary have been used to create syn-2,3-hydroxyimides with excellent diastereoselectivity (>24:1 dr). dokumen.pub This approach allows for the construction of densely functionalized acyclic chains that can be subsequently cyclized to form substituted pyrrolidinones. The auxiliary forces the enolate and the electrophile to approach from a specific direction, minimizing steric hindrance and leading to a single major diastereomer. dokumen.pub Pyrrolidine-based auxiliaries, such as those derived from prolinol, are also effective in controlling the stereochemistry of alkylation and acylation reactions. researchgate.net
Controlling the stereochemistry at a position remote from an existing stereocenter is a significant synthetic challenge. However, methods have been developed where stereochemical information can be transferred over several bonds. A stereoselective synthesis of remotely decorated, trisubstituted β-prolines has been achieved through a Rhodium-catalyzed C-H amination. researchgate.net This intramolecular reaction proceeds with exclusive anti-selectivity, where a stereocenter at the β-position of a linear alkyl chain dictates the stereochemistry of the newly formed C-N bond at the δ-position, leading to a 2,4-disubstituted pyrrolidine. researchgate.net Computational studies revealed that the high diastereoselectivity originates from a specific transition state geometry that minimizes steric interactions. researchgate.net Such strategies are crucial for accessing complex substitution patterns that are difficult to obtain through other means. researchgate.net
Table 2: Comparison of Diastereoselective Control Strategies
| Strategy | Principle | Typical Application | Example Outcome | Reference |
|---|---|---|---|---|
| Substrate-Controlled | Existing stereocenter(s) in the substrate direct the formation of new stereocenters. | Cyclization of chiral acyclic precursors. | Synthesis of all trans-3,4-dibenzyloxyl-5-benzyloxymethyl-2-pyrrolidinone. | researchgate.net |
| Chiral Auxiliary-Mediated | A removable chiral group is attached to the substrate to guide the reaction stereochemistry. | Aldol reactions of N-acylated chiral auxiliaries. | Formation of syn-aldol adducts with >24:1 dr, which can be converted to pyrrolidinones. | dokumen.pub |
| Remote Stereocontrol | A stereocenter influences the stereochemical outcome at a distant reactive site. | Intramolecular C-H amination/functionalization. | Rh-catalyzed synthesis of 2,4-disubstituted pyrrolidines with exclusive anti-selectivity. | researchgate.net |
Regioselective Functionalization for this compound Derivatives
The synthesis of diverse libraries of compounds often relies on the ability to selectively functionalize a core scaffold at different positions. This requires precise control over regioselectivity.
Controlling the substitution pattern on the pyrrolidinone ring is essential for creating structural diversity and for the synthesis of complex target molecules. bohrium.com Regioselectivity can be achieved through several means, including directing group effects, the inherent reactivity of certain positions, or catalyst control. For example, a combination of a Lewis acid and photoredox catalysis can enable the selective cleavage of the C2–N bond in N-benzoyl pyrrolidines, generating a carbon radical that can be trapped by various alkenes and alkynes. nih.gov This "skeletal remodeling" approach allows for the introduction of a substituent at the C5 position. nih.gov
In other cases, the substitution pattern is controlled during the ring-forming step itself. Gold(I)-catalyzed cycloisomerization of substrates containing an alkyne and an indole (B1671886) moiety can lead to different spiro[indoline-3,3′-pyrrolidine] derivatives depending on the substituents on the alkyne. acs.org This demonstrates how subtle changes in the substrate can completely alter the reaction pathway and thus the final substitution pattern. acs.org The modification of pyrrolidine-2,5-diones has also been explored to create structurally diverse families of compounds by derivatizing both the C- and N-positions. nih.govresearchgate.net These strategies highlight the importance of developing versatile methods that allow for predictable and controlled functionalization of the pyrrolidinone core.
Chemical Transformations and Reaction Pathways of the 3 Benzyloxy Pyrrolidin 2 One Scaffold
Reactivity of the Pyrrolidin-2-one Ring
The pyrrolidin-2-one core, also known as a γ-lactam, possesses distinct reactive sites that can be selectively targeted. The reactivity is primarily centered around the lactam carbonyl group, the adjacent α-carbon, and the potential for ring-opening or rearrangement.
The carbonyl group within the lactam ring is an electrophilic center, susceptible to attack by various nucleophiles. However, the amide resonance reduces its electrophilicity compared to a ketone. Nucleophilic addition to the lactam carbonyl often requires highly reactive nucleophiles and can lead to ring-opened products. For instance, the addition of potent nucleophiles like organolithium or Grignard reagents to N-protected pyrrolidin-2-ones can result in the opening of the lactam ring to form amino ketones. clockss.org
In a study focused on synthesizing (-)-8a-epi-swainsonine, researchers investigated the regioselective addition of furan-based nucleophiles to a carbamate-protected pyrrolidin-2-one derivative. clockss.org It was noted that for this type of substrate, carbonyl addition to the carbamate (B1207046) was predominant with alkyl lithium nucleophiles, highlighting the competitive nature of electrophilic sites within the molecule. clockss.org The search for suitable 2-furanyl nucleophiles, including lithium, Grignard, and cuprate (B13416276) reagents, was undertaken to improve the regioselectivity of the attack on the lactam carbonyl. clockss.org
Table 1: Nucleophilic Addition to Pyrrolidin-2-one Derivatives
| Reactant | Nucleophile | Conditions | Product Type | Ref |
|---|---|---|---|---|
| N-carbamate protected pyrrolidin-2-one | 2-Furanyllithium | Not specified | Ring-opened amino ketone | clockss.org |
The carbon atom alpha (α) to the lactam carbonyl (C3 position) is a key site for introducing molecular complexity. The acidity of the α-proton allows for the formation of an enolate intermediate under basic conditions. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile that can react with various electrophiles, enabling the installation of new functional groups. masterorganicchemistry.com
While direct α-functionalization of 3-(benzyloxy)pyrrolidin-2-one (B6269269) at the C3 position would require deprotonation at a tertiary carbon, which is less favorable, the principles of enolate chemistry are fundamental to the reactivity of the pyrrolidin-2-one ring system. ethz.ch In related systems, such as 1-benzyloxy-pyrrolidin-2-ones, treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (e.g., -78°C) successfully generates the corresponding enolate. nih.gov This enolate can then undergo intramolecular cyclization. For example, a 1-benzyloxy-N-(4-chloro-2-phenylsulfonylbutyl)acetamide derivative cyclizes via its enolate to form 3-benzenesulfonyl-1-benzyloxy-pyrrolidin-2-one. nih.gov This demonstrates the viability of forming and reacting enolates from benzyloxy-substituted pyrrolidinone systems.
Table 2: α-Functionalization of a Related Pyrrolidin-2-one System
| Reactant | Base | Electrophile | Product | Yield | Ref |
|---|
Cleavage of the typically inert C-N bond in unstrained pyrrolidines presents a significant synthetic challenge but offers a powerful method for skeletal remodeling. nih.govchemrxiv.org Recent advancements have utilized a combination of Lewis acids and photoredox catalysis for the reductive cleavage of the C2-N bond in N-benzoyl pyrrolidines. nih.govorganic-chemistry.orgchemrxiv.org This strategy involves a single-electron transfer (SET) to the amide carbonyl, which is facilitated by a Lewis acid like zinc triflate (Zn(OTf)₂), to form a radical intermediate that subsequently fragments. chemrxiv.orgorganic-chemistry.org This method has been shown to be applicable to various pyrrolidine-containing molecules, enabling the conversion of pyrrolidines into valuable structures like γ-lactones and tetrahydrofurans. nih.govchemrxiv.org
Another approach involves the partial reduction of the lactam to a cyclic imine or iminium ion intermediate, which can then be trapped or further reduced. Treatment of lactams with Schwartz's reagent (Cp₂Zr(H)Cl) can generate cyclic imines under mild conditions. acs.org These in-situ generated imines are susceptible to attack by nucleophiles, leading to α-functionalized pyrrolidines. acs.org Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can achieve complete reduction of the lactam to the corresponding pyrrolidine (B122466) amine.
Table 3: Reductive C-N Bond Cleavage of N-Acyl Pyrrolidines
| Substrate | Catalyst/Reagent | Conditions | Key Transformation | Ref |
|---|---|---|---|---|
| N-Benzoyl pyrrolidine | Lewis Acid + Photoredox Catalyst | Blue LED irradiation | Site-selective C2-N bond cleavage | nih.govorganic-chemistry.org |
The pyrrolidinone scaffold can be manipulated to form larger or smaller ring systems, providing access to different classes of heterocycles.
Ring Expansion: A common strategy for ring expansion involves the rearrangement of an intermediate formed from the pyrrolidinone. For example, treating 2-(α-hydroxyalkyl)azetidines with methanesulfonyl chloride leads to a rearrangement that produces 3-(methanesulfonyloxy)pyrrolidines, effectively expanding the four-membered azetidine (B1206935) ring to a five-membered pyrrolidine. researchgate.net While this illustrates the expansion into a pyrrolidine, similar principles can be applied to expand the pyrrolidinone ring itself. Successive ring expansion (SuRE) reactions have been developed for lactams, allowing for the synthesis of medium-sized rings and macrocycles. whiterose.ac.ukwhiterose.ac.uk
Ring Contraction: Ring contraction reactions provide a route to smaller, often strained, ring systems from the pyrrolidinone core. One method involves the nitrogen deletion from a pyrrolidine derivative. Treating a pyrrolidine with N-pivaloyloxy-N-alkoxyamide can initiate a 1,2-rearrangement and dinitrogen extrusion, resulting in the formation of a cyclobutane (B1203170) ring in high yield. rsc.org Another approach involves the reaction of 1,4-benzothiazine derivatives, which can undergo a nucleophile-induced ring contraction of the six-membered thiazine (B8601807) ring to form a five-membered benzothiazole (B30560) ring. nih.gov A sequence involving olefin oxidation followed by ring contraction has also been used to convert a dihydroazepine into a substituted piperidine (B6355638). acs.org Such strategies, while not all starting directly from this compound, demonstrate established principles for contracting heterocyclic rings. rsc.orgarkat-usa.org
Ring-Opening Reactions of the Pyrrolidinone Core
Transformations Involving the Benzyloxy Group
The benzyloxy group (OBn) at the C3 position serves primarily as a protecting group for the hydroxyl functionality. Its main chemical transformation is its removal to unmask the free alcohol, which can then be used for further functionalization.
The most common and efficient method for cleaving the benzyl (B1604629) ether is catalytic hydrogenation. researchgate.net This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst), under an atmosphere of hydrogen gas (H₂). researchgate.net This process, known as hydrogenolysis, is highly effective and generally proceeds under mild conditions, leaving other functional groups within the molecule intact. researchgate.net For example, the hydrogenolytic O-deprotection of 6-(1-(3-(benzyloxy)propyl)-5-oxopyrrolidin-3-yl)-2-phenylpyrimidin-4(3H)-one yields the corresponding 3-hydroxypropyl derivative. researchgate.net This debenzylation is a crucial step in many multi-step syntheses where the hydroxyl group is required in the final product or as a handle for subsequent reactions. oup.com
Table 4: Debenzylation of Benzyloxy-Containing Compounds
| Substrate | Catalyst | Conditions | Product | Ref |
|---|---|---|---|---|
| N- or O-benzyl protected compounds | Pd/C or Pd(OH)₂/C | H₂ atmosphere | Debenzylated amine or alcohol | researchgate.net |
Deprotection Strategies for the Benzyl Ether
Catalytic hydrogenation is the most common and gentle method for cleaving benzyl ethers. uwindsor.ca This reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. The process is highly efficient and results in the formation of the desired alcohol and toluene (B28343) as a byproduct. organic-chemistry.org For substrates containing other reducible functional groups, such as alkenes or alkynes, a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) can be employed to limit the availability of hydrogen and enhance selectivity. organic-chemistry.org
Acid-mediated cleavage is an alternative, although it is generally limited to substrates that can withstand strongly acidic conditions. organic-chemistry.org More specific and milder reagents have been developed for this purpose. Boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger, such as pentamethylbenzene, has been shown to chemoselectively debenzylate aryl benzyl ethers at low temperatures, a method that could be applicable to the this compound system. organic-chemistry.orgstackexchange.com
Another approach involves a two-step oxidative-hydrolytic sequence. The benzyl ether can be oxidized to the corresponding benzoate (B1203000) ester, which is then hydrolyzed under basic conditions to furnish the free alcohol. organic-chemistry.org This method provides an orthogonal strategy to reductive or strongly acidic cleavage conditions. Dissolving metal reductions, such as with sodium in liquid ammonia (B1221849) (Birch reduction conditions), can also cleave benzyl ethers, but this is a less frequently used method. uwindsor.castackexchange.com
Table 1: Summary of Deprotection Strategies for Benzyl Ethers
| Method | Reagents & Conditions | Byproducts | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Toluene | Mild, efficient, and common; can be made more selective with hydrogen transfer agents. uwindsor.caorganic-chemistry.org |
| Acid-Mediated Cleavage | Strong acids (e.g., HBr, HI) | Benzyl halide | Limited to acid-stable substrates. organic-chemistry.org |
| Lewis Acid Cleavage | BCl₃, cation scavenger | Complex boron species | Chemoselective and occurs under milder conditions. organic-chemistry.orgstackexchange.com |
| Oxidative Cleavage | Oxidant (e.g., DDQ, RuCl₃/NaIO₄), then base | Benzoic acid | Orthogonal to reductive methods; suitable for p-methoxybenzyl ethers. organic-chemistry.org |
| Dissolving Metal Reduction | Na/NH₃(l) | Toluene | Powerful reduction method; less common for simple deprotection. uwindsor.castackexchange.com |
Oxidative Transformations of the Benzyloxy Moiety
While often employed as a stable protecting group, the benzyloxy moiety can participate in oxidative reactions. The primary site of oxidation is typically the benzylic C-H bond. In the context of synthesizing γ-lactams from substituted pyrrolidine-2-methanols, the benzyloxy group at the 4-position of the pyrrolidine ring has been shown to be compatible with certain oxidative conditions. jst.go.jp
Specifically, the oxidation of a benzyloxy-substituted pyrrolidine-2-methanol to the corresponding γ-lactam was successfully achieved in high yield (93%). jst.go.jp However, this transformation required the addition of an antioxidant, di-tert-butyl-4-methylphenol (BHT), to prevent undesired C-H oxidation at the benzylic position of the protecting group. jst.go.jp This finding underscores the potential for competitive oxidation at the benzylic methylene (B1212753) and the need to carefully select reaction conditions or employ additives to ensure the integrity of the benzyl ether during oxidative steps elsewhere in the molecule.
As mentioned previously, the deliberate oxidation of the benzyl ether to a benzoate ester is a viable strategy that transforms the protecting group itself, facilitating its subsequent removal via hydrolysis. organic-chemistry.org This highlights the dual nature of the group's reactivity under oxidative conditions—it can be either a spectator or a participant depending on the reagents employed.
Functionalization of the Benzylic Methylene
The benzylic methylene group (—O–CH₂–Ph) of the benzyl ether is a site amenable to functionalization, offering a pathway to modify the protecting group or introduce new functionalities. Transition-metal-catalyzed C(sp³)–H bond activation provides a modern approach to this challenge. nih.gov Although not demonstrated specifically on this compound, palladium-catalyzed C(sp³)–H arylation reactions have been developed for various substrates, including those with benzylic C-H bonds. nih.gov
A more direct method for functionalizing the benzylic methylene involves Lewis acid mediation. Boron trichloride (BCl₃) has been shown to mediate the reaction between benzylic ethers and various nucleophiles. nih.govacs.org For instance, in a study on 3-((benzyloxy)methyl)-2-phenylimidazo[1,2-a]pyridine, BCl₃ facilitated the displacement of the benzyloxy group by a variety of amine nucleophiles, effectively forming a new C-N bond at the benzylic position. acs.org This reaction proceeds via the formation of a complex with BCl₃, followed by nucleophilic attack. This strategy could potentially be applied to this compound to introduce diverse substituents.
Table 2: Potential Functionalization Reactions at the Benzylic Methylene
| Reaction Type | Reagents | Potential Product | Notes |
|---|---|---|---|
| Amination | BCl₃, Amine (e.g., Pyrrolidine, Morpholine) | 3-((Aminomethyl)oxy)pyrrolidin-2-one | Based on reactions with imidazo[1,2-a]pyridine (B132010) benzylic ethers. nih.govacs.org |
| C(sp³)-H Arylation | Pd catalyst, Aryl halide | 3-((Aryl(phenyl)methyl)oxy)pyrrolidin-2-one | A potential pathway based on modern C-H activation methods. nih.gov |
Stereochemical Integrity and Epimerization Studies During Transformations
For chiral molecules like the enantiomers of this compound, maintaining stereochemical integrity during chemical transformations is paramount. The stereocenter at the C3 position is potentially susceptible to epimerization, particularly under conditions that favor the formation of a planar enolate intermediate.
Studies on related keto-pyrrolidine systems have shown that epimerization can be extremely rapid, especially under basic conditions. nih.gov For N-carbamate-protected 3-hydroxy pyrrolidine derivatives, which are precursors to the title compound, a loss of stereochemical integrity has been observed during nucleophilic substitution reactions, potentially proceeding through minor Sₙ1 pathways. nih.gov The basicity of the pyrrolidine nitrogen itself can also be influenced by adjacent functional groups, which in turn can affect reaction pathways and stereochemical outcomes. nih.gov
Retention and Inversion of Stereocenters in this compound Derivatives
The outcome of a reaction at a stereocenter, whether it proceeds with retention, inversion, or racemization, is highly dependent on the reaction mechanism. In nucleophilic substitution reactions, achieving stereocontrol is a central challenge.
Retention of configuration can often be achieved through mechanisms involving neighboring group participation. For example, in a study on the synthesis of (2R,3S)-CP-99,994, a protected piperidine derivative, a neighboring group participation mechanism led to a pyrrolidino-aziridinium intermediate, which subsequently underwent regioselective ring-opening to give the product with retained stereochemistry relative to the key step. researchgate.net A similar strategy could be envisioned for derivatives of this compound. Furthermore, palladium-catalyzed cross-coupling reactions of α-stannylated pyrrolidine derivatives have been shown to proceed with high stereofidelity and net retention of configuration. nih.gov
The principle of "Self-Regeneration of Stereocenters" (SRS) offers a conceptual framework for replacing a substituent at a stereocenter without racemization. ethz.ch This multi-step process involves the temporary introduction of a new chiral center, removal of the original substituent to create a trigonal center, diastereoselective introduction of a new group, and finally, removal of the temporary chiral auxiliary. ethz.ch
Inversion of configuration is the classic outcome of an Sₙ2 reaction. For transformations on the this compound scaffold, if a leaving group were installed at the C3 position and subjected to displacement by a nucleophile, an Sₙ2 mechanism would lead to inversion of the stereocenter. Careful selection of non-basic conditions and good leaving groups would be essential to favor this pathway and prevent elimination or epimerization. nih.gov
The choice between retention and inversion is therefore dictated by the specific reaction design, including the nature of the substrate, the reagents, and the reaction conditions.
Advanced Synthetic Applications of 3 Benzyloxy Pyrrolidin 2 One As a Chiral Building Block
Role in the Total Synthesis of Complex Natural Products
The strategic incorporation of 3-(benzyloxy)pyrrolidin-2-one (B6269269) and its derivatives has been instrumental in the total synthesis of several complex and biologically significant natural products. Its pre-defined stereocenter and latent functionalities provide a robust platform for the elaboration of intricate molecular skeletons.
The versatility of this compound extends to the synthesis of analogues of natural products, which are crucial for studying structure-activity relationships (SAR) and developing new therapeutic leads. For instance, derivatives of this chiral lactam have been utilized in the creation of analogues of potent enzyme inhibitors and other bioactive molecules. nih.gov
A notable application is in the synthesis of pyrrolidine-based analogues of 2-acetamidosugars, which are designed as inhibitors of N-acetyl-D-glucosaminidase. researchgate.net The pyrrolidine (B122466) core, derived from precursors related to this compound, mimics the transition state of the enzymatic reaction, leading to potent inhibition. mdpi.com The synthesis of these analogues often involves the stereoselective functionalization of the pyrrolidine ring to introduce hydroxyl and aminomethyl groups, mimicking the structure of natural sugar-based inhibitors. mdpi.com
Furthermore, the pyrrolidinone scaffold has been employed in the structure-based design of matrix metalloproteinase-13 (MMP-13) inhibitors. acs.org By modifying the substituents on the pyrrolidine ring, researchers can optimize the binding affinity and selectivity of these inhibitors. acs.org For example, the introduction of a 4-benzyloxyphenyl group at a specific position on the pyrrolidinone scaffold was explored to enhance interactions within the S1' pocket of the enzyme. acs.org
The following table summarizes key examples of bioactive natural product analogues synthesized using pyrrolidinone-based strategies.
| Target Analogue Class | Key Synthetic Strategy | Biological Target |
| Pyrrolidine-based 2-acetamidosugar analogues | Stereoselective functionalization of pyrrolidine core | N-acetyl-D-glucosaminidase |
| Matrix Metalloproteinase-13 (MMP-13) inhibitors | Structure-based design with substituted pyrrolidinone scaffold | MMP-13 |
| Pyrrolizidine iminosugars | Stereocontrolled synthesis from pyrrolidinone precursors | Glycosidases |
The inherent chirality of this compound is a key feature that enables its use in the stereocontrolled synthesis of natural product skeletons. The benzyloxy group at the C3 position effectively directs the stereochemical outcome of subsequent reactions, allowing for the precise construction of multiple stereocenters.
One powerful strategy involves the use of this compound derivatives in asymmetric intramolecular Michael reactions to construct chiral pyrrolidine and piperidine (B6355638) frameworks. rsc.org These frameworks serve as versatile building blocks for the enantioselective synthesis of various alkaloids. rsc.org The stereoselectivity of the cyclization can be controlled by the choice of chiral auxiliary and reaction conditions, leading to high enantiomeric excess of the desired products. rsc.org
In another example, the conjugate addition of organocuprates to α,β-unsaturated imides derived from a pyrrolidin-2-one scaffold has been used to set key stereocenters in the synthesis of complex molecules like (-)-tetrahydrolipstatin. rsc.org The subsequent alkylation of the resulting enolate proceeds with high diastereoselectivity, further demonstrating the power of this approach for open-chain stereocontrol. rsc.org
The stereocontrolled synthesis of fluorinated N-heterocyclic β-amino acid derivatives also highlights the utility of pyrrolidinone templates. fluorine1.ru These methods allow for the introduction of fluorine atoms with precise stereochemical control, which is of significant interest in medicinal chemistry due to the unique properties conferred by fluorine.
Here is a summary of key stereocontrolled reactions involving pyrrolidin-2-one derivatives:
| Reaction Type | Substrate | Product | Key Feature |
| Asymmetric Intramolecular Michael Reaction | Acyclic amino-enoate | Chiral pyrrolidine/piperidine | High enantiomeric excess |
| Conjugate Addition-Alkylation | α,β-Unsaturated imide | Substituted pyrrolidinone | High open-chain stereocontrol |
| Diastereoselective Radical Addition | Chiral oxime ether | Benzofuro[2,3-b]pyrrol-2-one derivatives | Asymmetric synthesis |
Development of Novel Heterocyclic Systems and Molecular Scaffolds
Beyond its role in total synthesis, this compound is a valuable starting material for the development of novel heterocyclic systems and molecular scaffolds with potential applications in medicinal chemistry and materials science.
Azasugars and their higher homologues, homoazasugars, are an important class of compounds that often exhibit potent glycosidase inhibitory activity. researchgate.net The pyrrolidine ring of this compound provides an excellent template for the synthesis of pyrrolidine-based azasugars. researchgate.net
A highly diastereoselective synthesis of enantio-enriched all-trans-3,4-dibenzyloxy-5-benzyloxymethyl-2-pyrrolidinone has been developed, which serves as a key building block for the asymmetric synthesis of naturally occurring pyrrolidine azasugars like DAB-1 and LAB-1. researchgate.net This approach demonstrates the versatility of functionalized pyrrolidinones in accessing a range of bioactive azasugar analogues. researchgate.net The synthesis of pyrrolidine-based pseudodisaccharides has also been achieved using nitrone intermediates derived from carbohydrates, which can be converted to hydroxypyrrolidine acceptors. researchgate.net
The development of these synthetic routes allows for the creation of diverse libraries of azasugars and homoazasugars for biological screening. researchgate.net
The chemical manipulation of this compound and its derivatives provides access to a wide variety of substituted pyrrolidines and piperidines, which are core structures in many pharmaceuticals. nih.gov
One innovative method involves a sequential asymmetric allylic alkylation and ring contraction of a benzyloxy imide to produce enantioenriched 2,2-disubstituted pyrrolidines. nih.gov This strategy allows for the creation of novel pyrrolidine motifs containing tetrasubstituted stereocenters, which are of great interest to the medicinal chemistry community. nih.gov
Furthermore, radical addition-ionic cyclization reactions of oxime ethers derived from pyrrolidinone precursors have been developed for the synthesis of substituted pyrrolidines and piperidines. researchgate.net These methods offer a powerful way to construct complex heterocyclic systems from simple starting materials. The selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can also be achieved through the ring contraction and functionalization of piperidine derivatives, showcasing the interconversion possibilities between these heterocyclic systems. rsc.org
The following table highlights different synthetic strategies for accessing substituted pyrrolidines and piperidines.
| Synthetic Strategy | Starting Material | Product Class |
| Asymmetric Allylic Alkylation & Ring Contraction | Benzyloxy imide | 2,2-Disubstituted Pyrrolidines |
| Radical Addition-Ionic Cyclization | Oxime ethers | Substituted Pyrrolidines and Piperidines |
| Ring Contraction of Piperidines | N-substituted piperidines | Pyrrolidin-2-ones |
| Ester α-alkylation and Cyclization | Esters and azidoalkyl triflates | 3-Substituted Pyrrolidin-2-ones and Piperidin-2-ones |
The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.gov this compound and its derivatives are particularly valuable in fragment-based drug discovery (FBDD) and the design of novel medicinal scaffolds. nih.gov The three-dimensional shape of the pyrrolidine ring allows for effective exploration of the pharmacophore space. nih.gov
The design of pyrrolidine-based fragments with good "Rule of Three" physicochemical properties that effectively sample three-dimensional molecular space is an active area of research. nih.gov These fragments can then be elaborated into more complex lead compounds. For example, the design of a 5-aryl-3-benzyloxy-2-aminopyridine scaffold for c-MET inhibition was guided by re-engineering a pyrrole-oxindole platform. acs.org
The pyrrolidin-2,5-dione moiety, which can be derived from this compound, has also been utilized in the design of novel inhibitors. For instance, a series of 3-(2-(substituted benzyloxy)benzylidene)pyrrolidine-2,5-dione derivatives were synthesized and evaluated as autotaxin (ATX) inhibitors for the potential treatment of liver diseases. nih.gov
The versatility of the pyrrolidinone core is further demonstrated in its use as a scaffold for developing inhibitors of various other enzymes and as a template for creating peptidomimetics. acs.orgacs.org
Computational and Theoretical Investigations on 3 Benzyloxy Pyrrolidin 2 One Chemistry
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for exploring the potential energy surfaces of reactions, identifying transition states, and predicting the outcomes of chemical transformations.
Elucidation of Transition States and Energy Profiles
The elucidation of reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and developing new synthetic methodologies. DFT calculations are instrumental in mapping the energy profiles of reactions involving 3-(benzyloxy)pyrrolidin-2-one (B6269269), from reactants to products, through the identification of transition states and intermediates. ucsb.eduwikipedia.orgtaylorfrancis.com
A key aspect of these studies is the location of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. ucsb.edu The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes, while its energy determines the activation barrier of the reaction. For instance, in the context of reactions involving the pyrrolidin-2-one scaffold, such as alkylations, aldol (B89426) additions, or cycloadditions, DFT can be employed to model the intricate dance of atoms as they rearrange.
Table 1: Representative Calculated Activation Energies for a Hypothetical Reaction of a Pyrrolidin-2-one Derivative
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Method |
|---|---|---|
| Concerted [3+2] Cycloaddition | 15.2 | B3LYP/6-31G* |
This is a hypothetical example to illustrate the type of data generated from DFT studies.
The energy profile of a reaction, which plots the energy of the system as a function of the reaction coordinate, can reveal whether a reaction is likely to proceed and at what rate. For multistep reactions, DFT can help to identify the rate-determining step by comparing the activation energies of each individual step. This information is invaluable for synthetic chemists seeking to improve yields and reduce reaction times.
Predicting Regioselectivity and Stereoselectivity
Many reactions involving this compound can potentially yield multiple regioisomers or stereoisomers. DFT calculations have proven to be a reliable tool for predicting the selectivity of such reactions, guiding the design of experiments towards the desired product. arxiv.orgarxiv.orgnih.govmdpi.comnih.gov
Regioselectivity: In reactions where a reagent can attack different sites on the this compound molecule, DFT can be used to calculate the activation energies for each possible reaction pathway. The pathway with the lower activation energy is predicted to be the major product. For example, in the deprotonation of the pyrrolidin-2-one ring, DFT can determine whether the proton at the C3 or C5 position is more likely to be abstracted.
Stereoselectivity: The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. By calculating the energies of all possible transition state structures leading to different stereoisomers, DFT can predict which stereoisomer will be formed in excess. This is particularly relevant for reactions involving the chiral center at the C3 position of this compound. For instance, in an alkylation reaction, DFT can predict whether the incoming electrophile will approach from the same face as the benzyloxy group (syn-attack) or from the opposite face (anti-attack). researchgate.net
Table 2: Hypothetical DFT Prediction of Stereoselectivity in an Aldol Reaction
| Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Method |
|---|---|---|---|
| TS-syn | 0.0 | syn | M06-2X/6-311+G** |
This is a hypothetical example to illustrate the type of data generated from DFT studies.
Conformational Analysis of this compound and its Derivatives
The three-dimensional shape of a molecule, or its conformation, plays a critical role in its reactivity and physical properties. For a molecule like this compound, which contains a five-membered ring and a flexible benzyloxy side chain, understanding its conformational preferences is essential.
Molecular Mechanics and Quantum Chemical Approaches
Both molecular mechanics (MM) and quantum chemical (QC) methods are employed to study the conformational landscape of this compound and its derivatives. youtube.com
Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for exploring the vast conformational space of flexible molecules. By performing a conformational search using MM, a large number of low-energy conformers can be identified.
Quantum Chemical (QC) Methods: QC methods, such as DFT, provide a more accurate description of the electronic structure and are used to refine the geometries and energies of the conformers identified by MM. researchgate.netbanglajol.infohealthinformaticsjournal.com By calculating the relative energies of the different conformers, the most stable conformation, or the global minimum on the potential energy surface, can be determined.
The pyrrolidine (B122466) ring in this compound is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. Computational studies can predict the preferred pucker of the ring and the orientation of the benzyloxy group. nih.gov
Impact of Substituents on Conformational Preferences
The introduction of substituents on the pyrrolidin-2-one ring or the benzyl (B1604629) group can significantly influence the conformational preferences of the molecule. nih.gov Computational studies can systematically investigate these effects.
For example, a bulky substituent at the C4 or C5 position of the pyrrolidin-2-one ring might favor a particular ring pucker to minimize steric strain. Similarly, substituents on the phenyl ring of the benzyloxy group could influence the orientation of the side chain through electronic or steric effects.
Table 3: Calculated Rotational Barrier of the C3-O Bond in a 3-Substituted Pyrrolidin-2-one
| Substituent at C4 | Rotational Barrier (kcal/mol) | Method |
|---|---|---|
| -H | 3.2 | B3LYP/6-31G* |
This is a hypothetical example to illustrate the type of data generated from computational studies.
By understanding how substituents affect the conformation, chemists can design derivatives of this compound with specific three-dimensional structures to achieve desired reactivity or biological activity.
In Silico Design and Virtual Screening of this compound Analogs (from a Synthetic Perspective)
Computational methods are increasingly being used not only to understand existing molecules but also to design new ones with desired properties. In the context of synthetic chemistry, in silico design and virtual screening can accelerate the discovery of novel analogs of this compound with improved synthetic utility or interesting chemical properties. nih.govresearchgate.netnih.govresearchgate.netacs.orgresearchgate.netosti.govnih.gov
The goal of in silico design from a synthetic perspective is to identify new molecules that are not only theoretically interesting but also synthetically accessible. This involves considering the feasibility of the proposed synthetic routes and the availability of starting materials.
Virtual screening involves the computational evaluation of large libraries of virtual compounds. From a synthetic standpoint, these libraries can be designed to explore the scope of a particular reaction or to identify substrates that are likely to lead to desired products. For example, a virtual library of aldehydes could be screened for their predicted reactivity and stereoselectivity in an aldol reaction with the enolate of this compound.
Table 4: Virtual Screening of Electrophiles for a Hypothetical Alkylation Reaction
| Electrophile | Predicted Yield (%) | Predicted Diastereoselectivity (d.r.) | Synthetic Accessibility Score |
|---|---|---|---|
| Methyl iodide | 95 | N/A | High |
| Benzyl bromide | 88 | 90:10 | High |
| Isopropyl iodide | 65 | 70:30 | Medium |
This is a hypothetical example to illustrate the type of data generated from virtual screening studies.
By combining computational predictions with synthetic intuition, chemists can prioritize their experimental efforts, focusing on the most promising candidates and avoiding unpromising synthetic routes. This synergy between computational and experimental chemistry is a powerful approach for the efficient development of new and valuable molecules based on the this compound scaffold.
Emerging Trends and Future Perspectives in 3 Benzyloxy Pyrrolidin 2 One Research
Exploration of Novel Catalytic Systems for Synthesis and Transformation
The development of novel catalytic systems is paramount to enhancing the efficiency, selectivity, and scope of reactions involving 3-(Benzyloxy)pyrrolidin-2-one (B6269269). Researchers are moving beyond traditional stoichiometric reagents to explore metal-catalyzed and organocatalytic approaches that offer milder reaction conditions and improved control over stereochemistry.
Palladium-catalyzed reactions, for instance, have shown significant promise in the functionalization of pyrrolidine (B122466) rings. researchgate.net While many palladium-catalyzed arylations of N-acyl pyrrolines typically yield alkene products, recent studies have demonstrated that N-alkyl pyrrolines can undergo hydroarylation to produce 3-aryl pyrrolidines. researchgate.net This opens up possibilities for creating novel analogs of this compound with diverse aryl substituents at the C3 position.
Copper-catalyzed multicomponent reactions are also emerging as a powerful tool. These reactions allow for the assembly of substituted pyrrolidines from simple precursors like an α-diazo ester, an imine, and various alkenes in a single, highly convergent step. capes.gov.br The application of such a strategy could provide a direct and efficient route to the this compound core or its derivatives.
Furthermore, the field of organocatalysis, which uses small organic molecules as catalysts, is being increasingly applied to the asymmetric synthesis of chiral pyrrolidines. mdpi.com Proline and its derivatives, for example, have been extensively used to catalyze various transformations, leveraging their structural similarity to the pyrrolidine core. mdpi.com The development of new pyrrolidine-based organocatalysts, potentially derived from or inspired by this compound itself, could lead to new enantioselective methodologies for its synthesis and modification.
| Catalytic System | Transformation Type | Potential Application for this compound | Key Advantages |
| Palladium Catalysis | Hydroarylation of Pyrrolines | Synthesis of 3-aryl-3-(benzyloxy)pyrrolidin-2-one analogs | Broad substrate scope, direct C-H functionalization |
| Copper(I) Catalysis | Three-Component Assembly | Convergent synthesis of the pyrrolidinone core | High diastereoselectivity, atom economy |
| Organocatalysis | Asymmetric Cycloadditions | Enantioselective synthesis of the chiral pyrrolidinone ring | Metal-free, environmentally benign, high stereocontrol |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles is a major trend aimed at making the synthesis of this compound more sustainable and environmentally friendly. wjpmr.com This approach focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. wjpmr.comnih.gov
One key strategy is the use of eco-friendly solvents, such as water or ethanol (B145695), or even performing reactions under solvent-free conditions. wjpmr.com For instance, the synthesis of various 2-pyrrolidinone (B116388) derivatives has been successfully demonstrated using ethanol as a green solvent in multicomponent reactions. Another principle, atom economy, is addressed through the design of reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Multicomponent reactions are inherently advantageous in this regard.
The use of catalysis, as discussed in the previous section, is a cornerstone of green chemistry. Catalysts, used in small amounts, can replace stoichiometric reagents that are often toxic and generate significant waste. wjpmr.com Photocatalysis is also a promising green technology, using light to drive chemical reactions, which can lead to more sustainable processes. nih.gov The development of a photocatalyzed synthesis for a complex molecule like artemisinin (B1665778) from natural extracts highlights the potential for such methods in pharmaceutical manufacturing. nih.gov
Applying these principles to the synthesis of this compound could involve replacing hazardous reagents and solvents, designing one-pot procedures to reduce purification steps, and utilizing renewable starting materials where possible. wjpmr.comnih.gov
| Green Chemistry Principle | Application in Synthesis | Example Strategy | Environmental Benefit |
| Waste Prevention | One-pot synthesis | Combining multiple reaction steps without isolating intermediates | Reduced solvent use and purification waste |
| Atom Economy | Multicomponent reactions | Ugi or Passerini-type reactions to build the pyrrolidinone core | Maximizes incorporation of starting materials into the product |
| Safer Solvents & Auxiliaries | Use of benign solvents | Replacing chlorinated solvents with ethanol, water, or ionic liquids | Reduced toxicity and environmental pollution |
| Catalysis | Use of organo- or metal-catalysts | Employing catalytic amounts of a substance to drive the reaction | Avoids stoichiometric, often hazardous, reagents |
Development of Automated and High-Throughput Synthetic Strategies
To accelerate the discovery and optimization of synthetic routes for this compound and its derivatives, researchers are increasingly turning to automated and high-throughput experimentation (HTE). purdue.edu These technologies allow for a large number of reactions to be performed and analyzed in a short period, significantly speeding up the research and development process.
Automated synthesis platforms can perform reactions, work-ups, and purifications with minimal human intervention. nih.gov This not only increases efficiency but also improves reproducibility. When combined with HTE, where many reactions are run in parallel in microplates, vast arrays of catalysts, substrates, and reaction conditions can be screened rapidly. purdue.edu For example, HTE coupled with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can be used to screen hundreds of unique reaction conditions in minutes. purdue.edu
Continuous flow synthesis is another powerful technique that is being adopted for the production of active pharmaceutical ingredients. purdue.edu In a flow reactor, reagents are continuously pumped through a tube where the reaction occurs, offering superior control over parameters like temperature and reaction time, enhanced safety, and easier scalability compared to traditional batch synthesis. purdue.edu An automated, end-to-end synthesis using flow chemistry could be developed for this compound, enabling more efficient and on-demand production.
These advanced synthetic strategies are crucial for exploring the chemical space around this compound, enabling the rapid generation of libraries of related compounds for biological screening and the efficient optimization of manufacturing processes. nih.gov
| Technology | Description | Application to this compound |
| High-Throughput Experimentation (HTE) | Rapid screening of numerous reaction conditions in parallel. purdue.edu | Optimization of catalytic systems and reaction parameters for synthesis. |
| Automated Synthesis | Use of robotic platforms to perform chemical reactions and purifications. nih.gov | Reproducible synthesis of derivatives for structure-activity relationship studies. |
| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch. purdue.edu | Scalable, safe, and efficient production of the target compound. |
| Parallel Synthesis | Simultaneous synthesis of a large number of compounds in separate reaction vessels. nih.gov | Creation of compound libraries for drug discovery. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
